(R)-tert-Butyl (oxiran-2-ylmethyl)carbamate (CAS 149057-20-5) is an enantiopure chiral building block featuring a reactive oxirane ring and a Boc-protected primary amine. With a molecular weight of 173.21 g/mol, this compound serves as a critical precursor in the synthesis of chiral 1-amino-2-hydroxy scaffolds, including beta-amino alcohols, oxazolidinones, and peptidomimetics [1]. By providing a pre-installed, orthogonally protected nitrogen atom adjacent to a stereodefined epoxide, it enables process chemists to execute regioselective nucleophilic ring-opening reactions while strictly controlling downstream stereochemistry. Its stability under standard storage conditions (2-8°C) makes it highly suitable for bulk procurement and scale-up manufacturing compared to unprotected alternatives[2].
Substituting (R)-tert-Butyl (oxiran-2-ylmethyl)carbamate with its racemic counterpart (CAS 115198-80-6) or unprotected analogs introduces severe process inefficiencies. Utilizing the racemate mandates late-stage chiral resolution, which inherently caps the theoretical yield of the desired enantiomer at 50% and necessitates expensive, solvent-intensive chiral chromatography or diastereomeric crystallization [1]. Furthermore, attempting to use the unprotected (R)-oxiranylmethanamine results in rapid intermolecular self-polymerization between the free amine and the epoxide, severely compromising shelf life and reproducibility [2]. Alternatively, employing (S)-epichlorohydrin requires a subsequent amination step that frequently suffers from poor regioselectivity and over-alkylation, generating complex impurity profiles that are avoided by the pre-installed Boc-amine of CAS 149057-20-5 [3].
When synthesizing stereospecific beta-amino alcohols, starting with enantiopure (R)-tert-Butyl (oxiran-2-ylmethyl)carbamate allows for a theoretical maximum yield of 100% for the target stereoisomer. In contrast, utilizing the racemic baseline (CAS 115198-80-6) requires downstream chiral resolution, which structurally limits the maximum yield to <50% and introduces significant mass loss during the separation phase[1].
| Evidence Dimension | Maximum theoretical yield of target enantiomer |
| Target Compound Data | 100% (no resolution required) |
| Comparator Or Baseline | <50% (Racemate CAS 115198-80-6 requiring late-stage resolution) |
| Quantified Difference | >50% absolute increase in theoretical yield |
| Conditions | Asymmetric synthesis of chiral 1-amino-2-hydroxy scaffolds |
Procuring the enantiopure (R)-isomer eliminates the massive material waste and high operational costs associated with late-stage chiral separations.
The presence of the tert-butoxycarbonyl (Boc) protecting group fundamentally alters the stability profile of the molecule. Unprotected (R)-oxiranylmethanamine is highly unstable at room temperature, undergoing rapid intermolecular nucleophilic attack (self-polymerization) that degrades the material within days. Conversely, the Boc-protected compound (CAS 149057-20-5) suppresses this nucleophilic reactivity, ensuring >12 months of stability when stored sealed at 2-8°C[1].
| Evidence Dimension | Bulk storage stability and shelf-life |
| Target Compound Data | >12 months at 2-8°C without significant polymerization |
| Comparator Or Baseline | Rapid degradation/polymerization within days at ambient conditions (Unprotected amine) |
| Quantified Difference | Orders of magnitude increase in viable shelf-life |
| Conditions | Bulk storage and scale-up procurement handling |
Extended stability is an absolute prerequisite for bulk procurement, inventory management, and reproducible scale-up manufacturing.
In complex API synthesis, the choice of amine protecting group dictates late-stage functional group compatibility. The Boc group in CAS 149057-20-5 is cleaved under mild acidic conditions (e.g., TFA or HCl), which perfectly preserves reducible functional groups such as alkenes, alkynes, or benzyl ethers. In contrast, the Cbz-protected analog typically requires catalytic hydrogenolysis (Pd/C, H2) for removal, a process that concurrently reduces these sensitive functional groups, leading to significant product degradation [1].
| Evidence Dimension | Preservation of reducible functional groups during deprotection |
| Target Compound Data | ~100% preservation (Boc cleavage via mild acid) |
| Comparator Or Baseline | High degradation/reduction of sensitive groups (Cbz cleavage via hydrogenolysis) |
| Quantified Difference | Avoidance of off-target reduction during amine deprotection |
| Conditions | Late-stage deprotection in the presence of alkenes/alkynes |
The Boc-protected variant is mandatory when the downstream synthetic route involves reducible motifs that cannot survive hydrogenolysis.
Synthesizing chiral 1-amino-2-hydroxy scaffolds using (S)-epichlorohydrin requires an external amination step, which frequently yields >15-20% of undesired regioisomers or over-alkylated secondary/tertiary amine impurities. Procuring (R)-tert-Butyl (oxiran-2-ylmethyl)carbamate completely bypasses this problematic step, as the primary amine is already regioselectively installed and protected, ensuring clean downstream nucleophilic opening of the epoxide at the C3 position[1].
| Evidence Dimension | Regioisomeric and over-alkylation impurities |
| Target Compound Data | Negligible (pre-installed, protected amine) |
| Comparator Or Baseline | >15-20% impurity profile (Epichlorohydrin + direct amination) |
| Quantified Difference | Elimination of amination-related side products |
| Conditions | Synthesis of primary chiral beta-amino alcohols |
Bypassing the direct amination of epoxides drastically simplifies the impurity profile and reduces the need for complex chromatographic purification.
The compound serves as a highly efficient starting material for oxazolidinone derivatives, where the (R)-epoxide configuration perfectly dictates the required stereocenter upon reaction with aryl amines, eliminating the need for late-stage chiral resolution [1].
Acts as a direct precursor for aryloxypropanolamine APIs. The pre-installed Boc-amine prevents over-alkylation during synthesis, while the (R)-stereocenter ensures the correct receptor binding affinity without generating racemic waste [2].
Essential for peptidomimetic protease inhibitors (e.g., secretase or HIV protease inhibitors), where the Boc group allows for orthogonal peptide coupling strategies after the epoxide is opened, preserving reducible functional groups elsewhere in the molecule [3].